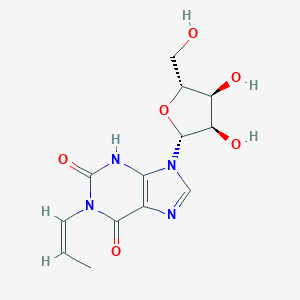

Xanthosine, 1-(1-propenyl)-, (Z)-

Description

Fundamental Role of Purine (B94841) Nucleosides in Biological Systems

Purine nucleosides are cornerstone molecules in cellular function, composed of a purine base (adenine or guanine) linked to a sugar molecule, typically ribose or deoxyribose. ontosight.ai Their most recognized role is as the precursors to nucleotides, the building blocks of DNA and RNA, which carry the genetic blueprint of all living organisms. ontosight.ai Beyond this central dogma of molecular biology, purine nucleosides and their derivatives are pivotal in energy metabolism. Adenosine (B11128) triphosphate (ATP), a nucleotide derived from the purine nucleoside adenosine, is the universal energy currency of the cell, powering countless biochemical reactions. uh.edu

Furthermore, purine nucleosides act as crucial signaling molecules in various cellular communication pathways. ontosight.ai For instance, adenosine plays a vital role in the cardiovascular system by regulating blood flow and pressure. ontosight.ai They are also involved in modulating immune responses, nerve cell activity, and cell growth and proliferation. ontosight.aibiosynth.comnih.gov The intricate involvement of purine nucleosides in such a wide range of biological activities underscores their profound importance in maintaining cellular homeostasis. ontosight.ai

Significance of Chemical Modifications in Nucleoside Structure and Function

Nature itself employs chemical modifications to expand the functional repertoire of nucleosides. Post-transcriptional modifications of RNA, for example, are widespread and can influence RNA structure, function, and stability. bldpharm.comnih.gov Scientists have taken cues from this natural strategy, actively modifying nucleosides to create analogs with enhanced or novel properties for therapeutic and research purposes. bldpharm.com

These chemical alterations can be strategically applied to the nucleobase or the sugar moiety. biosynth.combldpharm.com Modifications can lead to a variety of beneficial outcomes, such as:

Increased Stability: Changes to the nucleoside structure can make them more resistant to enzymatic degradation, prolonging their activity within a biological system. acs.orgalfachemic.com

Altered Biological Activity: Modifications can change how a nucleoside interacts with its target enzymes or receptors, leading to enhanced efficacy or even a completely different mode of action. bldpharm.com

Reduced Toxicity: By fine-tuning the chemical structure, it is possible to reduce the side effects associated with some nucleoside analogs. bldpharm.comacs.org

Probing Biological Mechanisms: Nucleobase-modified nucleosides are valuable tools for studying the intricate mechanisms of DNA polymerization and repair, helping to challenge and refine long-held theories about these fundamental processes. frontiersin.org

The development of antiviral and anticancer drugs is a testament to the power of nucleoside modification. biosynth.comnih.gov By designing analogs that mimic natural nucleosides, researchers have created potent therapeutic agents that can selectively interfere with viral replication or the rapid division of cancer cells. biosynth.comnih.gov

Overview of Xanthosine (B1684192) as a Central Purine Nucleoside

Xanthosine is a purine nucleoside composed of the base xanthine (B1682287) linked to a ribose sugar. ontosight.ai It holds a key position in purine metabolism, serving as an intermediate in the breakdown of purines to uric acid. ontosight.aihmdb.ca Xanthosine can be formed from the deamination of guanosine (B1672433), a process that can occur spontaneously or be driven by nitrosative stress. nih.gov

The metabolic fate of xanthosine is significant. It can be phosphorylated to form xanthosine monophosphate (XMP), which is then converted to guanosine monophosphate (GMP), a precursor for GTP and nucleic acid synthesis. ontosight.aihmdb.ca This places xanthosine at a crossroads in the purine salvage pathway. In some organisms, like tea and coffee plants, xanthosine is the initial acceptor for methyl groups in the biosynthesis of caffeine (B1668208). frontierspartnerships.org

At physiological pH, xanthine, the base in xanthosine, exists as an equilibrium mixture of neutral and monoanionic forms, a property that distinguishes it from guanine (B1146940) and hypoxanthine (B114508). frontierspartnerships.orgbibliotekanauki.pl This unique characteristic can influence its interactions within enzyme active sites. bibliotekanauki.pl

Rationale for Investigating "Xanthosine, 1-(1-propenyl)-, (Z)-" as a Specific Modified Nucleoside

The investigation of "Xanthosine, 1-(1-propenyl)-, (Z)-" stems from the broader scientific interest in creating and characterizing novel modified nucleosides. The introduction of a (Z)-1-propenyl group at the N1 position of the xanthine base represents a specific chemical modification that is not naturally occurring. The rationale for synthesizing and studying such a compound is multi-faceted:

Exploring Structure-Activity Relationships: By introducing a novel substituent, researchers can probe how this specific modification affects the compound's chemical properties and potential biological activity. This contributes to a deeper understanding of the structure-activity relationships of modified nucleosides.

Potential as a Research Tool: Modified nucleosides can serve as valuable chemical probes to study the function of enzymes involved in purine metabolism. The unique structure of "Xanthosine, 1-(1-propenyl)-, (Z)-" could make it a specific inhibitor or substrate for certain enzymes, allowing for detailed investigation of their mechanisms.

Foundation for Drug Discovery: While not a drug itself, the synthesis and characterization of novel modified nucleosides are fundamental steps in the drug discovery process. The findings from such studies can inform the design of future therapeutic agents with improved properties. The synthesis of this compound is a part of the broader effort to expand the chemical space of nucleoside analogs for potential applications in medicine and biotechnology. sioc-journal.cnorgsyn.orgthieme-connect.de

In essence, the study of "Xanthosine, 1-(1-propenyl)-, (Z)-" is driven by the scientific pursuit of knowledge regarding the impact of specific chemical modifications on the behavior of a central purine nucleoside. The insights gained from such investigations contribute to the foundational understanding required for advancements in biochemistry and medicinal chemistry.

Structure

3D Structure

Properties

CAS No. |

140156-27-0 |

|---|---|

Molecular Formula |

C13H16N4O6 |

Molecular Weight |

324.29 g/mol |

IUPAC Name |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-[(Z)-prop-1-enyl]-3H-purine-2,6-dione |

InChI |

InChI=1S/C13H16N4O6/c1-2-3-16-11(21)7-10(15-13(16)22)17(5-14-7)12-9(20)8(19)6(4-18)23-12/h2-3,5-6,8-9,12,18-20H,4H2,1H3,(H,15,22)/b3-2-/t6-,8-,9-,12-/m1/s1 |

InChI Key |

MVCFQPFKXZNLAU-UEMXZQTKSA-N |

SMILES |

CC=CN1C(=O)C2=C(NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O |

Isomeric SMILES |

C/C=C\N1C(=O)C2=C(NC1=O)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

CC=CN1C(=O)C2=C(NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O |

Synonyms |

1-allylxanthosine |

Origin of Product |

United States |

Hypothetical Biosynthetic Pathways of Xanthosine, 1 1 Propenyl , Z

Exploration of Potential Natural Occurrence and Source Organisms

Modified nucleosides are a hallmark of secondary metabolism in a wide range of organisms, where they often function as antibiotics, signaling molecules, or enzyme inhibitors. The hypothetical natural occurrence of Xanthosine (B1684192), 1-(1-propenyl)-, (Z)- can be postulated by considering organisms renowned for producing structurally complex nucleosides.

Bacteria of the phylum Actinobacteria, particularly those from the genus Streptomyces, are prolific producers of unique nucleoside antibiotics. researchgate.netmdpi.comnih.gov These organisms possess expansive genomes that encode a vast number of biosynthetic gene clusters for secondary metabolites, making them a prime candidate for the discovery of novel compounds. researchgate.netmdpi.com The structural modifications found in antibiotics like amicetin (B1664860) or plicacetin, which feature complex side chains attached to a nucleoside core, suggest that the enzymatic machinery for elaborate modifications is well-established in these bacteria. mdpi.com

Fungi are another plausible source, known for producing a wide array of secondary metabolites. Furthermore, evidence for N-alkenylation of purines exists in higher organisms. Plants and many other organisms synthesize N6-(Δ2-isopentenyl)adenosine, an N-alkenyl nucleoside that functions as a cytokinin phytohormone and is also found as a modification in transfer RNA (tRNA). acs.orgtandfonline.commedchemexpress.com The presence of tRNA isopentenyl transferases, enzymes that attach an isopentenyl group from dimethylallyl pyrophosphate (DMAPP) to adenosine (B11128) residues, confirms that the biochemical capacity for N-alkenylation of purine (B94841) nucleosides is widespread in nature. tandfonline.comacs.org This precedent makes the existence of an enzyme capable of N-propenylation of xanthosine biochemically plausible.

Enzymatic Mechanisms for Propenyl Group Introduction on Nucleosides

The central biosynthetic challenge is the stereospecific introduction of the (Z)-1-propenyl group onto the N1 position of the xanthosine purine ring. Two primary hypothetical enzymatic strategies are considered: a direct, single-step propenylation and a multi-step pathway involving isomerization.

One plausible mechanism involves a specialized transferase enzyme that catalyzes the direct N-alkenylation of xanthosine. This hypothetical "xanthosine N1-propenyltransferase" would likely belong to the broader class of prenyltransferases. wikipedia.org Prenyltransferases are enzymes that transfer an allylic prenyl group, such as isopentenyl pyrophosphate (IPP) or dimethylallyl pyrophosphate (DMAPP), to an acceptor molecule. nih.govnih.gov

In this scenario, the enzyme would utilize an activated C3 propenyl donor, hypothetically propenyl pyrophosphate (PrPP) . The enzyme's active site would specifically recognize both the xanthosine substrate and the propenyl pyrophosphate donor, orienting them for a nucleophilic attack from the N1 nitrogen of the purine ring onto the C1 of the propenyl group, displacing the pyrophosphate leaving group. The enzyme would also be responsible for establishing the (Z)-geometry of the resulting double bond. While simple alkyltransferases often use S-adenosyl methionine (SAM) as a donor for methyl groups, prenyltransferases are well-suited for transferring larger, unsaturated hydrocarbon chains. nih.gov

| Enzyme Class | Hypothetical Substrates | Proposed Mechanism | Known Analogy |

|---|---|---|---|

| N1-Propenyltransferase (A Prenyltransferase Subclass) | Xanthosine, Propenyl Pyrophosphate | Direct, single-step transfer of the propenyl group to the N1 position of the purine ring. | tRNA isopentenyl transferase catalyzes N6-isopentenylation of adenosine using DMAPP. tandfonline.com |

| N1-Allyltransferase | Xanthosine, Allyl Pyrophosphate | Initial transfer of an allyl group to the N1 position. | Enzymatic N-allylation has been demonstrated using biocatalytic systems. nih.govacs.org |

| Allyl-Propenyl Isomerase | Xanthosine, 1-allyl- | Stereospecific isomerization of the N1-allyl group to a N1-(Z)-propenyl group. | Isomerases in phenylpropene biosynthesis catalyze the conversion of allylphenols to propenylphenols. researchgate.net |

An alternative and potentially more common strategy in natural product biosynthesis involves a multi-step pathway. This could proceed via an initial N-allylation followed by a stereospecific isomerization.

N-Allylation: A "xanthosine N1-allyltransferase" could catalyze the attachment of an allyl group, likely from allyl pyrophosphate (APP), to the N1 position of xanthosine.

Isomerization: A second, highly specific isomerase would then catalyze the migration of the double bond from the C2-C3 position (allyl) to the C1-C2 position (propenyl), specifically forming the (Z)-isomer.

This two-step mechanism has precedent in the biosynthesis of phenylpropanoid natural products. For instance, the formation of anethole (B165797) from its precursor involves the enzymatic isomerization of an allyl double bond to a more stable, conjugated propenyl double bond. researchgate.net Such isomerases are known to exhibit high stereoselectivity.

Tracing Precursor Incorporation and Metabolic Flux in Hypothetical Biosynthetic Systems

To elucidate the biosynthetic origins of Xanthosine, 1-(1-propenyl)-, (Z)-, stable isotope tracing experiments would be indispensable. wikipedia.org By feeding a culture of the hypothetical producing organism with labeled primary metabolites, the incorporation of these labels into the final product can be tracked using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

The xanthosine core is assembled from several well-known precursors via the de novo purine biosynthetic pathway. wikipedia.orgyoutube.com The propenyl group's origin is less certain but can be probed with specific labeled compounds. Potential C3 precursors could arise from the metabolism of amino acids like alanine (B10760859) or from intermediates of central carbon metabolism such as pyruvate. Alternatively, it could be derived from the mevalonate (B85504) pathway, which produces the C5 isoprenoid precursors IPP and DMAPP; these could potentially be cleaved or tailored to yield a C3 propenyl unit. acs.orggoogle.comuzh.ch

| Labeled Precursor | Expected Labeled Moiety | Rationale |

|---|---|---|

| [U-¹³C]-Glucose | Ribose, Purine Ring, Propenyl Group | Traces the flow of carbon through central metabolism into all parts of the molecule. |

| [¹⁵N₅]-Glutamine | Purine Ring (N3, N9) | Glutamine provides two nitrogen atoms to the purine ring. wikipedia.org |

| [¹⁵N, ¹³C₂]-Glycine | Purine Ring (N7, C4, C5) | Glycine is incorporated entirely into the purine core. wikipedia.org |

| [¹³C₃]-Alanine | Propenyl Group | Tests the hypothesis that the C3 unit is derived from alanine. |

| [¹³C₃]-Pyruvate | Propenyl Group | Tests the involvement of a key intermediate from glycolysis. |

Comparative Biosynthetic Studies with Unmodified Xanthosine and Known Xanthosine Derivatives

The biosynthesis of xanthosine is a central process in purine metabolism. It can be formed through several routes, including de novo synthesis which builds the purine ring on a ribose-5-phosphate (B1218738) scaffold to ultimately yield inosine (B1671953) monophosphate (IMP), the precursor to both adenosine monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). wikipedia.org Xanthosine can then be formed from these nucleotides through salvage pathways.

The most well-studied metabolic fate of xanthosine is its role as the precursor to purine alkaloids like caffeine (B1668208) in plants such as coffee and tea. youtube.com This pathway provides an excellent model for comparison with the hypothetical biosynthesis of Xanthosine, 1-(1-propenyl)-, (Z)-.

The caffeine pathway begins with the methylation of xanthosine. A series of N-methyltransferases, using S-adenosyl methionine (SAM) as the methyl donor, sequentially add methyl groups to the purine ring, primarily at the N7, N3, and N1 positions. The key initial step is the methylation at the N7 position to form 7-methylxanthosine.

A comparative analysis highlights the key distinctions of the hypothetical propenylation pathway:

| Feature | Caffeine Biosynthesis (Known) | 1-(1-propenyl)xanthosine Biosynthesis (Hypothetical) |

|---|---|---|

| Starting Precursor | Xanthosine | Xanthosine |

| Initial Site of Modification | N7 position | N1 position |

| Added Group | Methyl (-CH₃) | (Z)-1-Propenyl (-CH=CHCH₃) |

| Group Donor Molecule | S-adenosyl methionine (SAM) | Propenyl Pyrophosphate (PrPP) or Allyl Pyrophosphate (APP) |

| Key Enzyme Class | N-methyltransferase | N-propenyltransferase or N-allyltransferase/Isomerase |

| Pathway Logic | Iterative methylation | Single-step alkenylation or two-step allylation/isomerization |

This comparison underscores that while both pathways would utilize the central metabolite xanthosine, they represent divergent evolutionary strategies for modifying the purine scaffold, leading to compounds with potentially very different biological activities.

Structural Elucidation and Conformational Analysis of Xanthosine, 1 1 Propenyl , Z

Advanced Spectroscopic Characterization

Spectroscopy is fundamental to piecing together the molecular puzzle. Each technique provides unique information about the connectivity, chemical environment, and functional groups within the molecule.

High-resolution NMR spectroscopy, including one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, would be essential for the complete assignment of all proton and carbon signals.

¹H NMR: The proton spectrum would be expected to show distinct signals for the xanthosine (B1684192) base (H8 proton), the ribose sugar (anomeric H1', H2', H3', H4', and H5' protons), and the (Z)-1-propenyl group. The (Z)-configuration of the propenyl double bond would be confirmed by the coupling constant between the two vinylic protons, which is typically smaller for Z-isomers compared to E-isomers.

¹³C NMR: The carbon spectrum would provide the chemical shifts for all carbon atoms, including the carbonyls (C2, C6) and other carbons of the xanthine (B1682287) ring, the five carbons of the ribose moiety, and the three carbons of the propenyl substituent. nih.govnih.gov

2D NMR:

COSY (Correlation Spectroscopy) would establish proton-proton couplings, helping to trace the spin systems of the ribose ring and the propenyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons. This would be crucial for definitively linking the propenyl group to the N1 position of the xanthine ring. nih.gov

A hypothetical data table for the key NMR signals is presented below, based on known values for xanthosine and expected shifts for a (Z)-propenyl group. hmdb.canih.govhmdb.ca

Hypothetical ¹H and ¹³C NMR Data

| Assignment | Hypothetical ¹H Shift (ppm) | Hypothetical ¹³C Shift (ppm) |

|---|---|---|

| Xanthosine Moiety | ||

| H8 | ~7.9 | ~140 |

| H1' | ~5.8 | ~91 |

| H2' | ~4.7 | ~76 |

| H3' | ~4.4 | ~73 |

| H4' | ~4.2 | ~88 |

| H5'a, H5'b | ~3.8-3.9 | ~64 |

| (Z)-1-Propenyl Moiety | ||

| N1-CH= | ~6.5 (d) | ~125 |

| =CH-CH₃ | ~5.0 (dq) | ~110 |

| -CH₃ | ~1.8 (d) | ~15 |

Note: This table is for illustrative purposes only and is not based on experimental data for the target compound.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, thereby confirming its elemental formula (C₁₃H₁₆N₄O₆). Tandem mass spectrometry (MS/MS) would involve selecting the molecular ion and subjecting it to collision-induced dissociation to generate a characteristic fragmentation pattern. oup.comnih.gov This pattern would help to confirm the structure by showing losses of key fragments, such as the ribose sugar and parts of the propenyl group. The primary fragmentation pathway typically involves the cleavage of the glycosidic bond, resulting in a prominent ion corresponding to the modified base, 1-(1-propenyl)xanthine. ufz.de

Expected Mass Spectrometry Fragments

| m/z (charge/mass ratio) | Fragment Identity |

|---|---|

| [M+H]⁺ | Intact Molecule (Protonated) |

| [M-ribose]⁺ | 1-(1-propenyl)xanthine base |

| [M-propenyl]⁺ | Xanthosine (after rearrangement) |

Note: This table is for illustrative purposes only.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa

IR Spectroscopy: The IR spectrum would show characteristic absorption bands for the various functional groups present. core.ac.uk Key expected vibrations include O-H stretching from the ribose hydroxyls (~3400 cm⁻¹), N-H stretching from the xanthine ring (~3100 cm⁻¹), C=O stretching from the two carbonyl groups (~1700-1650 cm⁻¹), and C=C stretching from the purine (B94841) ring and the propenyl group (~1600-1500 cm⁻¹). nih.govjhu.edu

Raman Spectroscopy: Raman spectroscopy would be particularly sensitive to the vibrations of the non-polar C=C bonds of the purine system and the propenyl substituent, providing complementary information to the IR spectrum. researchgate.netuc.pt

Circular Dichroism (CD) for Chiral Information and Conformational Preferences

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral nature of a molecule. scispace.comunivie.ac.at The CD spectrum of the compound would provide information on the conformation of the glycosidic bond (the orientation of the base relative to the sugar) and the puckering of the ribose ring in solution. The spectrum is typically dominated by the chiral ribose moiety, which induces a CD signal from the otherwise achiral chromophoric base. nih.govresearchgate.net

Cryo-Electron Microscopy (Cryo-EM) for Conformational Ensembles in Solution

While traditionally used for very large macromolecules and complexes, recent advances in cryo-electron microscopy (Cryo-EM) are pushing the boundaries to smaller molecules. researchgate.netnih.govnih.gov If the compound were part of a larger assembly, such as incorporated into an RNA strand, Cryo-EM could potentially visualize the modified nucleoside within its larger context. researchgate.netcsic.es For the isolated small molecule, however, Cryo-EM is not a standard technique for structural elucidation. It is more suited to observing different stable conformations (ensembles) that a molecule might adopt in a vitrified solution, but would be a highly advanced and non-routine application for a molecule of this size.

Theoretical and Computational Studies of Xanthosine, 1 1 Propenyl , Z

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods are used to predict molecular structure, stability, and reactivity without the need for empirical data.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules like xanthosine (B1684192) and its derivatives. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it a computationally efficient yet accurate approach. ias.ac.innih.gov

Electronic Structure and Reactivity: DFT is used to determine the energies and shapes of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity.

For xanthine (B1682287) derivatives, DFT studies have been employed to calculate various reactivity descriptors, such as electronegativity, chemical hardness, and softness, which provide insights into the molecule's stability and reaction tendencies. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov

Spectroscopic Properties: DFT methods are also widely used to predict vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. rsc.orgresearchgate.netnih.gov By calculating the vibrational frequencies, researchers can assign spectral bands observed in experiments to specific molecular motions. researchgate.netnih.gov For predicting UV-Vis absorption spectra, Time-Dependent DFT (TD-DFT) is the most common approach, providing information on excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands. rsc.org

Table 1: Illustrative DFT-Calculated Electronic Properties for a Xanthosine Analog

| Property | Calculated Value | Significance |

| HOMO Energy | -6.4 eV | Electron-donating capability |

| LUMO Energy | -3.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 2.9 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations are computational techniques used to study the physical movement of atoms and molecules over time. mdpi.commdpi.com By solving Newton's equations of motion for a system, MD simulations provide detailed information about the conformational dynamics and thermodynamic properties of a molecule in a specific environment, such as in an aqueous solution. mdpi.comnih.gov

For a molecule like "Xanthosine, 1-(1-propenyl)-, (Z)-", the propenyl side chain introduces additional rotational freedom. MD simulations can explore the accessible conformations of this side chain relative to the core xanthosine structure. scispace.com This analysis is crucial for understanding how the molecule might adapt its shape to fit into a biological target like an enzyme's active site. mdpi.com

In Silico Modeling of Ligand-Target Interactions (Docking Studies)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target. nih.govnih.gov

For xanthosine derivatives, a common target for docking studies is the enzyme xanthine oxidase, which is involved in purine (B94841) metabolism and is a target for treating conditions like gout. nih.gov In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). nih.gov The ligand, in this case, "Xanthosine, 1-(1-propenyl)-, (Z)-", would be built and optimized computationally.

The docking software then samples a vast number of possible binding poses of the ligand within the active site of the enzyme. These poses are evaluated using a scoring function that estimates the binding affinity, often expressed as a binding energy (kcal/mol). dlshsi.edu.ph The results can identify the most likely binding mode and highlight key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site. nih.govnih.gov

Table 3: Illustrative Docking Results for a Xanthosine Analog Against Xanthine Oxidase

| Parameter | Value | Interpretation |

| Binding Energy | -8.5 kcal/mol | Strong predicted binding affinity |

| Interacting Residues | PHE798, GLN1194, ARG912 | Key amino acids involved in binding |

| Hydrogen Bonds | 2 (with ARG912, GLN767) | Specific polar interactions stabilizing the complex |

| Hydrophobic Interactions | PHE798, ALA1078, MET1038 | Non-polar interactions contributing to binding |

Prediction of Protonation States and Tautomeric Equilibria in Various Environments

Computational methods can predict the relative energies of different tautomers and protonation states in the gas phase and in solution. nih.gov By calculating the Gibbs free energy of each species, researchers can determine their relative populations at equilibrium. Solvation models, ranging from implicit continuum models to explicit QM/MM approaches, are crucial for accurately capturing the influence of the solvent on these equilibria. nih.govnih.gov For instance, studies on Xanthosine Monophosphate (XMP) have shown that deprotonation at physiological pH occurs preferentially at the N(3) position. nih.gov NMR spectroscopy studies combined with computational analysis have been used to elucidate the wobble geometries that xanthosine can adopt when paired with other nucleobases, which is dependent on protonation states. nih.gov

Calculation of Spectroscopic Parameters to Aid Experimental Elucidation

Computational chemistry provides invaluable support for the experimental characterization of new molecules by predicting their spectroscopic signatures.

NMR Spectroscopy: Quantum mechanical methods can calculate the nuclear magnetic shielding tensors of atoms like ¹H and ¹³C in a molecule. nih.govuncw.edu These values can be converted into chemical shifts (ppm) that can be directly compared with experimental NMR spectra. This helps in assigning peaks in the experimental spectrum to specific atoms in the molecule, confirming its structure. uncw.edu

UV-Vis Spectroscopy: As mentioned in the DFT section, TD-DFT is a powerful tool for predicting electronic absorption spectra. rsc.orgresearchgate.netnih.govgithub.io By calculating the wavelengths of maximum absorbance (λmax) for the principal electronic transitions, these computations can help interpret experimental UV-Vis spectra and understand the electronic structure of the chromophore within the xanthosine derivative. researchgate.netnih.gov

Vibrational Spectroscopy (IR & Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.netnih.gov The resulting theoretical spectrum can be compared with experimental IR and Raman spectra to aid in structural elucidation and confirm the presence of specific functional groups. researchgate.net

Table 4: Illustrative Comparison of Calculated and Experimental Spectroscopic Data for a Xanthosine Analog

| Spectroscopic Data | Calculated Value | Experimental Value |

| ¹H NMR Chemical Shift (H8) | 7.9 ppm | 7.8 ppm |

| ¹³C NMR Chemical Shift (C4) | 157.0 ppm | 156.5 ppm |

| UV-Vis λmax | 265 nm | 267 nm |

| IR Frequency (C=O stretch) | 1685 cm⁻¹ | 1690 cm⁻¹ |

Enzymatic Interactions and Molecular Recognition of Xanthosine, 1 1 Propenyl , Z

Structural Biology of Enzyme-Ligand Complexes

Cryo-EM Studies for Large Protein Complexes Interacting with the Compound:No Cryo-EM studies have been published that feature this specific ligand.

It is concluded that "Xanthosine, 1-(1-propenyl)-, (Z)-" is likely a novel or highly specialized compound not yet characterized in the context of enzymatic interactions within the publicly accessible scientific record. Therefore, the generation of a thorough, informative, and scientifically accurate article as requested is not feasible at this time.

Due to a lack of available scientific research on the specific chemical compound "Xanthosine, 1-(1-propenyl)-, (Z)-," it is not possible to provide an article on its enzymatic interactions and molecular recognition. Searches for mechanistic enzymology, enzyme kinetics, and molecular recognition of this particular compound did not yield any specific research findings.

Scientific literature extensively covers the enzymatic interactions of the parent compound, xanthosine (B1684192), and its base, xanthine (B1682287), particularly with enzymes such as xanthine oxidase and purine (B94841) nucleoside phosphorylase. However, the introduction of a (Z)-1-propenyl group at the 1-position of the xanthine base creates a novel chemical entity for which enzymatic data is not present in the public domain.

Therefore, a detailed and scientifically accurate article adhering to the requested outline cannot be generated at this time. Further empirical research would be required to elucidate the enzymatic behavior of "Xanthosine, 1-(1-propenyl)-, (Z)-."

Biological Activities and Mechanistic Investigations of Xanthosine, 1 1 Propenyl , Z

Modulation of Cellular Signaling Pathways

Xanthosine (B1684192) has been identified as a significant modulator of critical intracellular signaling cascades that govern cellular metabolism and homeostasis. Its effects are particularly notable in the context of glucose metabolism and the maintenance of purine (B94841) nucleotide pools.

Analysis of Downstream Signaling Cascades (e.g., AMPK/FoxO1/AKT/GSK3β)

Recent studies have highlighted Xanthosine's role in hepatic glucose homeostasis through its regulation of the AMPK/FoxO1/AKT/GSK3β signaling cascade. nih.govresearchgate.net This nucleoside has been shown to enhance glucose uptake and decrease glucose production in hepatocytes. nih.govwilddata.cn The mechanism involves the phosphorylation of AMP-activated protein kinase (AMPK) and the forkhead box transcription factor O1 (FoxO1). nih.govresearchgate.net This action leads to the downregulation of two critical enzymes in gluconeogenesis: phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). nih.gov

Furthermore, Xanthosine counteracts the effects of free fatty acids, which typically decrease the phosphorylation of AKT (also known as Protein Kinase B) and glycogen (B147801) synthase kinase-3β (GSK3β). nih.gov By preventing this decrease and increasing the phosphorylation of glycogen synthase (GS), Xanthosine promotes the storage of glycogen in hepatocytes. nih.gov The interplay between AMPK and AKT signaling pathways is crucial in regulating FOXO1's transcriptional activity, which controls a multitude of genes involved in cellular processes like glucose metabolism. nih.govdesy.de

| Protein/Enzyme | Effect of Xanthosine | Downstream Consequence |

|---|---|---|

| AMPK | Increases Phosphorylation | Activation of energy-sensing pathway |

| FoxO1 | Increases Phosphorylation | Inhibition of gluconeogenic gene expression |

| AKT/PKB | Prevents decrease in Phosphorylation | Promotion of cell survival and growth signals |

| GSK3β | Prevents decrease in Phosphorylation | Activation of glycogen synthesis |

| PEPCK | Downregulates Expression | Inhibition of gluconeogenesis |

| G6Pase | Downregulates Expression | Inhibition of gluconeogenesis |

Impact on Purine Nucleotide Homeostasis and Salvage Pathways

Xanthosine is a central intermediate in purine metabolism. hmdb.ca Purine nucleotides can be synthesized through two main routes: the de novo pathway, which builds the purine ring from simpler molecules, and the salvage pathway, which recycles pre-existing nucleobases. researchgate.netnih.gov The salvage pathway is more energy-efficient and is crucial for maintaining purine nucleotide pools in various tissues. nih.gov

Xanthosine monophosphate (XMP) is an intermediate in the de novo pathway, formed from inosine (B1671953) monophosphate (IMP), and serves as a precursor to guanosine (B1672433) monophosphate (GMP). hmdb.cafrontierspartnerships.org In purine catabolism, particularly in plants, AMP and GMP are primarily degraded via Xanthosine. plantae.org Guanosine is converted to Xanthosine by guanosine deaminase, and Xanthosine is then hydrolyzed to xanthine (B1682287) and ribose. researchgate.net This positions Xanthosine as a key molecule linking the degradation of adenine (B156593) and guanine (B1146940) nucleotides to the formation of xanthine, which is a precursor to uric acid in humans. nih.gov The salvage pathway, mediated by enzymes like hypoxanthine-guanine phosphoribosyltransferase (HPRT), can recycle bases like hypoxanthine (B114508) and guanine, thereby reducing the catabolic flow towards uric acid. researchgate.netyoutube.com

Effects on Nucleic Acid Metabolism and Biogenesis

As a nucleoside, Xanthosine has direct implications for the synthesis and stability of nucleic acids. Its potential for incorporation into RNA and DNA, and its subsequent effects on their function, are areas of active investigation.

Investigation of Incorporation into RNA or DNA as a Modified Nucleoside

The deamination of guanine bases in DNA and RNA, which can be caused by hydrolysis or nitrosative damage, results in the formation of xanthine. nih.gov This leads to the presence of 2'-deoxyxanthosine (B1596513) (dX) in DNA and Xanthosine (Xao) in RNA. nih.gov Defects in purine metabolism can exacerbate this issue, leading to a significant increase in the incorporation of xanthine and hypoxanthine into nucleic acids. nih.gov

While nature has largely excluded xanthine as a standard component of DNA and RNA, dXTP and XTP can serve as substrates for some polymerases in vitro. frontierspartnerships.org The presence of Xanthosine in RNA is considered a form of nucleic acid damage that can interfere with processes like RNA editing and the function of non-coding RNAs. nih.gov To better understand these consequences, methods for the chemical solid-phase synthesis of Xanthosine-modified RNA have been developed. nih.gov

Influence on RNA Stability, Processing, and Translational Mechanisms

The incorporation of Xanthosine into an RNA strand has significant biophysical consequences. Thermodynamic analyses reveal that the presence of a Xanthosine base reduces the stability of an RNA duplex. nih.gov The degree of destabilization depends on the base it is paired with, but the reduction in strength is comparable to that observed for a G•U wobble base pair. nih.gov

Specifically, UV-spectroscopic melting experiments on RNA duplexes showed that replacing a guanine with Xanthosine causes a significant drop in the melting temperature (Tm), indicating reduced thermal stability. nih.gov This instability arises from altered base-pairing properties, which are also highly dependent on pH. nih.gov Such changes in stability and structure can logically be expected to influence RNA processing, stability within the cell, and potentially the efficiency and fidelity of translation, although the direct effects on translational mechanisms are still poorly understood. nih.gov

| Original Base Pair | Modified Base Pair | Relative Change in Melting Temp. (ΔTm) | Implication |

|---|---|---|---|

| G-C | X-G | -22.0°C | Major Destabilization |

| G-C | X-A | -22.6°C | Major Destabilization |

| A-U | X-G | -13.8°C | Significant Destabilization |

| A-U | X-A | -14.4°C | Significant Destabilization |

Exploration of its Role as a Precursor or Inhibitor in Intracellular Metabolic Networks

Beyond its direct roles in signaling and nucleic acid metabolism, Xanthosine functions as a critical metabolic intermediate, acting as both a precursor for certain pathways and a potential substrate for inhibitory interactions.

Xanthosine is a key biosynthetic precursor for purine alkaloids like caffeine (B1668208) in plants. researchgate.net In these organisms, various "provider pathways," including the degradation of AMP and GMP, converge on the synthesis of Xanthosine, which then enters the specialized pathway for alkaloid production. researchgate.net In general purine metabolism, Xanthosine is formed from XMP by 5'-nucleotidases or from guanosine by guanosine deaminase. hmdb.caresearchgate.net It is then catabolized by purine nucleoside phosphorylase into xanthine and ribose 1-phosphate. hmdb.ca

The enzymes that interact with Xanthosine and its related compounds, such as xanthine oxidase, are important targets for study. nih.gov Xanthine oxidase, which converts hypoxanthine to xanthine and then to uric acid, can be inhibited by various purine and pyrimidine (B1678525) analogs. researchgate.net While Xanthosine itself is a substrate in the purine pathway, understanding how it and similar molecules interact with key metabolic enzymes like xanthine oxidase provides insight into the regulation of these networks. nih.govresearchgate.net The irreversible entry of nucleotides into the purine catabolic pathway in some organisms is catalyzed by a highly specific Xanthosine monophosphate phosphatase, highlighting the controlled nature of Xanthosine's role as a metabolic precursor. researchgate.net

Advanced Analytical Methodologies for Detection, Identification, and Quantification

Hyphenated Chromatography-Mass Spectrometry (LC-MS/MS, GC-MS) for High-Sensitivity Detection in Complex Matrices

Hyphenated techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry are indispensable for analyzing modified nucleosides in complex biological samples like urine, blood, or cell extracts. shimadzu.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the foremost technique for the analysis of modified nucleosides. nih.gov A liquid chromatograph first separates the compound from other matrix components. The eluent is then introduced into a mass spectrometer, where the compound is ionized (typically by electrospray ionization, ESI) and its mass-to-charge ratio (m/z) is determined. For enhanced selectivity and quantification, tandem mass spectrometry (MS/MS) is used. In this mode, the specific parent ion of the target compound is selected, fragmented, and the resulting daughter ions are detected. This process, known as multiple reaction monitoring (MRM), provides high specificity and allows for sensitive detection even at very low concentrations. mdpi.com For a compound like Xanthosine (B1684192), 1-(1-propenyl)-, (Z)-, LC-MS/MS would be used to confirm its presence in a biological matrix and quantify its levels.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique, though it often requires chemical derivatization for non-volatile and polar compounds like nucleosides to make them suitable for gas-phase analysis. nih.gov The derivatized compound is volatilized and separated on a GC column before being detected by a mass spectrometer. GC-MS can provide excellent chromatographic resolution and is highly sensitive. The fragmentation patterns generated by electron ionization (EI) are highly reproducible and useful for structural elucidation and library matching. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for a Modified Xanthosine Derivative This table is a hypothetical example of parameters that would be optimized for the analysis of Xanthosine, 1-(1-propenyl)-, (Z)-.

| Parameter | Setting | Purpose |

|---|---|---|

| LC Column | C18 Reversed-Phase | Separation based on polarity |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile | Elution of the compound from the column |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generation of protonated molecular ions |

| MS/MS Transition | [M+H]⁺ → Specific fragment ion | Specific detection and quantification (MRM) |

| Collision Energy | Optimized value (e.g., 20-40 eV) | Fragmentation of the parent ion |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, quantification, and purity assessment of chemical compounds. researchgate.net For a modified nucleoside, reversed-phase HPLC with a C18 column is the most common approach. cellulosechemtechnol.ro

The compound is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column packed with a stationary phase, propelled by a liquid mobile phase. The differential partitioning of the compound between the two phases leads to its separation from impurities. Detection is typically achieved using an ultraviolet (UV) detector, as the purine (B94841) ring of xanthosine has a strong UV absorbance. cellulosechemtechnol.ro By comparing the retention time and peak area of the sample to that of a known reference standard, both the identity and concentration can be determined. The purity of a synthesized batch of Xanthosine, 1-(1-propenyl)-, (Z)- would be assessed by the presence of a single major peak, with the area percentage of this peak representing its purity.

Table 2: Example HPLC Data for Purity Assessment This table illustrates hypothetical results for a purity analysis of a synthesized batch of Xanthosine, 1-(1-propenyl)-, (Z)-.

| Peak No. | Retention Time (min) | Peak Area (%) | Identification |

|---|---|---|---|

| 1 | 4.5 | 1.2 | Impurity / Starting Material |

| 2 | 8.2 | 98.5 | Xanthosine, 1-(1-propenyl)-, (Z)- |

Capillary Electrophoresis (CE) for Separation and Analysis of the Compound and its Metabolites

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species like nucleosides and their phosphorylated metabolites. omicsonline.org Separation in CE is based on the differential migration of analytes in an electrolyte-filled capillary under the influence of a high-voltage electric field. nih.gov

This technique offers advantages such as short analysis times, high separation efficiency, and minimal sample consumption. acs.org For Xanthosine, 1-(1-propenyl)-, (Z)- and its potential metabolites (e.g., phosphorylated forms), CE could separate these closely related structures based on their charge-to-size ratio. omicsonline.orgscispace.com This is crucial for studying its metabolic fate within a biological system.

Development of Isotopic Labeling Strategies for Metabolic Tracing and Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound within a biological system. nih.gov This involves synthesizing the target molecule, Xanthosine, 1-(1-propenyl)-, (Z)-, with one or more atoms replaced by their stable isotopes (e.g., ¹³C, ¹⁵N, or ²H). mdpi.com

When this labeled compound is introduced to cells or an organism, its journey through metabolic pathways can be tracked using mass spectrometry or NMR. mdpi.combiorxiv.org The isotopic label acts as a "tag," allowing researchers to identify the various metabolites derived from the parent compound. For instance, by using ¹³C-labeled Xanthosine, 1-(1-propenyl)-, (Z)-, one could determine if it is incorporated into nucleic acids, or if the propenyl group is cleaved or modified. This approach provides direct evidence of metabolic pathways and rates of flux, which is not attainable by simply measuring static concentration levels. nih.govresearchgate.net

Biosensor Development for Specific Detection and Real-Time Monitoring

A biosensor is an analytical device that combines a biological recognition element with a transducer to convert a biological recognition event into a measurable signal. nih.gov For the specific detection of Xanthosine, 1-(1-propenyl)-, (Z)-, a biosensor could be developed using highly specific bioreceptors, such as antibodies or engineered enzymes (e.g., a nucleoside kinase or phosphorylase with specificity for this molecule).

The bioreceptor would be immobilized on a transducer surface (e.g., an electrode or an optical surface). Binding of the target compound to the receptor would trigger a change in the transducer, generating an electrical or optical signal proportional to the compound's concentration. mdpi.com Such biosensors could offer rapid, sensitive, and potentially real-time monitoring of the compound's levels in various samples, which is a significant advantage over more time-consuming chromatographic methods. nih.gov

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| Xanthosine, 1-(1-propenyl)-, (Z)- |

| Xanthosine |

| Guanine (B1146940) |

| Hypoxanthine (B114508) |

| Xanthine (B1682287) |

| Guanosine (B1672433) |

| Inosine (B1671953) |

| Xanthosine 5'-phosphate (XMP) |

| Acetonitrile |

| Formic acid |

Future Directions and Emerging Research Avenues for Xanthosine, 1 1 Propenyl , Z

Design and Synthesis of Advanced Analogs for Structure-Activity Relationship (SAR) Studies

A critical step in understanding the biological role of Xanthosine (B1684192), 1-(1-propenyl)-, (Z)- involves the systematic design and synthesis of advanced analogs to build a comprehensive Structure-Activity Relationship (SAR) profile. The introduction of the (Z)-1-propenyl group at the N1 position of the xanthine (B1682287) core is a key structural feature that warrants in-depth investigation.

Future synthetic strategies will likely focus on modifying three key areas of the molecule: the propenyl side chain, the xanthine ring, and the ribose sugar moiety. For instance, altering the length and saturation of the N1-alkyl group could significantly impact biological activity. nih.govnih.gov SAR studies on other N1-substituted xanthine derivatives have demonstrated that even minor changes to the substituent can lead to substantial differences in pharmacological effects. nih.govnih.gov

Furthermore, substitutions at other positions of the xanthine ring, such as N3, N7, and C8, could modulate the compound's properties. nih.gov The synthesis of a library of analogs, as illustrated in the hypothetical Table 1, would be instrumental in identifying the key structural determinants for any observed biological activity. For example, a study on N1-arylpiperazine substituted xanthine derivatives revealed that the nature of the substituent significantly influences their cytotoxic effects. nih.gov

Table 1: Proposed Analogs of Xanthosine, 1-(1-propenyl)-, (Z)- for SAR Studies

| Compound ID | Modification at N1-propenyl chain | Modification on Xanthine Ring | Modification on Ribose Moiety | Predicted Biological Target |

|---|---|---|---|---|

| X-Prop-Z-001 | (Z)-1-propenyl (parent) | None | None | Adenosine (B11128) Receptors, PDEs |

| X-Prop-E-002 | (E)-1-propenyl | None | None | Adenosine Receptors, PDEs |

| X-But-Z-003 | (Z)-1-butenyl | None | None | Adenosine Receptors, PDEs |

| X-Prop-Z-N3-Me | (Z)-1-propenyl | N3-methyl | None | Phosphodiesterases (PDEs) |

| X-Prop-Z-C8-Br | (Z)-1-propenyl | C8-bromo | None | Adenosine Receptors |

This table is illustrative and proposes potential analogs based on common modifications in nucleoside chemistry.

Integration with Multi-Omics Approaches (Metabolomics, Proteomics) to Elucidate Biological Roles

To gain a holistic understanding of the biological functions of Xanthosine, 1-(1-propenyl)-, (Z)-, its integration into multi-omics workflows is paramount. Metabolomics and proteomics, in particular, can provide a system-level view of the cellular perturbations induced by this modified nucleoside.

Targeted metabolomics can be employed to quantify the levels of Xanthosine, 1-(1-propenyl)-, (Z)- and its potential metabolites within cells and biological fluids. nih.govnih.gov This would shed light on its metabolic stability and fate. Untargeted metabolomics, on the other hand, can reveal broader changes in the metabolome, identifying pathways that are significantly altered upon treatment with the compound. researchgate.net Studies on other modified nucleosides have successfully utilized such approaches to identify them as potential biomarkers for various diseases. nih.govnih.gov

Proteomics can complement these findings by identifying protein interaction partners of Xanthosine, 1-(1-propenyl)-, (Z)-. Techniques like affinity purification-mass spectrometry (AP-MS) could be used to pull down proteins that directly bind to the compound or its metabolites. This would be crucial for identifying its direct molecular targets.

Table 2: Hypothetical Multi-Omics Experimental Design

| Omics Platform | Experimental Approach | Key Questions to Address | Potential Outcomes |

|---|---|---|---|

| Metabolomics | Targeted and untargeted LC-MS/MS analysis of cell extracts and media | Is the compound metabolized? What are the major metabolic products? Which metabolic pathways are perturbed? | Identification of metabolic pathways affected, potential biomarkers |

| Proteomics | Affinity purification-mass spectrometry (AP-MS) with a tagged analog | What proteins does the compound directly interact with? | Discovery of direct molecular targets |

This table outlines a potential experimental strategy for the multi-omics analysis of Xanthosine, 1-(1-propenyl)-, (Z)-.

Exploration of Novel Enzyme Systems and Pathways Interacting with the Compound

The structural similarity of Xanthosine, 1-(1-propenyl)-, (Z)- to the natural nucleoside xanthosine suggests that it may interact with a variety of enzymes involved in purine (B94841) metabolism. semanticscholar.orgfrontierspartnerships.org Key enzyme families to investigate include purine nucleoside phosphorylases (PNPs), xanthine oxidase, and inosine (B1671953) monophosphate dehydrogenase (IMPDH). researchgate.net

It is plausible that the N1-(1-propenyl) modification could alter the substrate specificity or inhibitory activity of the compound towards these enzymes. For instance, studies on N-alkylated xanthine derivatives have shown that the nature of the alkyl substituent can significantly impact their inhibitory potency against phosphodiesterases (PDEs). nih.govnih.gov Therefore, screening Xanthosine, 1-(1-propenyl)-, (Z)- against a panel of PDEs would be a logical starting point.

Furthermore, the compound could be a substrate or inhibitor for enzymes involved in the biosynthesis of purine alkaloids, a pathway where xanthosine is a key intermediate. nih.gov Investigating its effects on enzymes from this pathway in relevant organisms could uncover novel biological activities. The potential for the compound to be incorporated into nucleic acids by polymerases, a common mechanism of action for nucleoside analogs, also warrants thorough investigation. frontiersin.orgcuni.cz

Development of Targeted Chemical Probes for Cellular Research

To visualize and track Xanthosine, 1-(1-propenyl)-, (Z)- within a cellular context, the development of targeted chemical probes is essential. These probes are typically analogs of the parent compound that have been modified to include a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, or a reactive group for click chemistry. escholarship.orgnih.govnih.gov

The synthesis of a fluorescent analog of Xanthosine, 1-(1-propenyl)-, (Z)- would enable researchers to use techniques like fluorescence microscopy and flow cytometry to study its cellular uptake, subcellular localization, and dynamics. nih.govresearchgate.net For example, fluorescent nucleoside analogs have been instrumental in studying the metabolism of antiviral prodrugs. nih.gov

Alternatively, an analog containing a bioorthogonal handle, such as an alkyne or an azide, could be synthesized. nih.gov This would allow for the use of click chemistry to attach a variety of reporter tags post-metabolic labeling, providing a versatile tool for different applications, including the identification of interacting proteins through techniques like photoaffinity labeling. umn.edu

Computational and AI-Driven Discovery of New Functions and Interactions

Computational and artificial intelligence (AI) driven approaches are becoming increasingly powerful tools in drug discovery and chemical biology. chemrxiv.orgresearchgate.netmdpi.com These methods can be leveraged to predict the potential biological activities and interaction partners of Xanthosine, 1-(1-propenyl)-, (Z)-, thereby guiding experimental efforts.

Molecular docking simulations can be used to predict the binding mode and affinity of the compound to the active sites of various enzymes, such as PDEs and kinases. nih.govtum.deplos.org This can help prioritize which enzymes to screen experimentally. Quantitative Structure-Activity Relationship (QSAR) models, built on data from the synthesized analogs (as described in section 9.1), can be used to predict the activity of new, untested analogs, accelerating the optimization process. nih.gov

Q & A

Q. Methodology :

- Design RNA motifs with xanthosine modifications in specific configurations (e.g., asymmetric duplexes, palindromic sequences, or hairpin loops) to isolate structural effects .

- Measure thermal stability using UV-monitored melting curves to determine melting temperatures () and derive thermodynamic parameters (, , ). For example, palindromic RNA with two xanthosine pairs shows sensitivity to stability changes due to limited Watson–Crick base pairing adjacent to modifications .

- Validate nucleation efficiency by testing whether ≥4 continuous Watson–Crick pairs are required for duplex formation, as interruptions by modifications alter folding kinetics .

Basic: What methodologies identify xanthosine's role in bacterial transcriptional regulation?

Q. Methodology :

- Construct promoter-reporter systems (e.g., - fusions) to quantify induction levels via β-galactosidase assays under xanthosine supplementation .

- Primer extension mapping identifies transcription start sites and promoter strength. For example, the promoter lacks a strong -35 region but has a consensus -10 sequence (TATAAA), suggesting activator dependency .

- Use transport-deficient mutants (e.g., double mutants) to dissect xanthosine uptake mechanisms and their link to transcriptional activation .

Advanced: How can contradictions in xanthosine transport mechanisms be resolved across bacterial systems?

Q. Methodology :

- Compare single vs. double transport mutants : In E. coli, or single mutants retain xanthosine catabolism, while double mutants cannot grow on xanthosine, indicating redundancy .

- Quantify XapB transporter activity : Use radiolabeled xanthosine uptake assays in -deletion strains to confirm its role in high-affinity transport. mutants show 90% reduction in induction, linking transport to transcriptional activation .

- Kinetic modeling : Analyze induction time courses to distinguish between passive diffusion (via NupC/NupG) and active transport (via XapB) .

Basic: What enzymatic steps convert xanthosine into caffeine precursors in plants?

Q. Methodology :

- Isolate xanthosine -methyltransferase (CaXMT1) from Coffea arabica to catalyze the first methylation step, using -adenosylmethionine (SAM) as the methyl donor .

- Chromatographic validation : Employ HPLC or LC-MS to track the conversion of xanthosine → 7-methylxanthosine → 7-methylxanthine .

- Recombinant enzyme assays : Express CaXMT1 in yeast to confirm activity and dimerization with other pathway enzymes (e.g., theobromine synthase) .

Advanced: How can xanthosine's role in genetic switch dynamics be modeled theoretically?

Q. Methodology :

- Construct bistability models : Incorporate cooperative binding of XapR transcription factor to xanthosine, requiring ≥2 binding sites for switch stability .

- Infer dissociation constants : Use experimental switching concentrations (e.g., from promoter induction curves) to estimate values. XapR-xanthosine binding is weaker (– M) than LacI-IPTG interactions .

- Validate with promoter mutants : Compare wild-type promoters (switch-like induction) to truncated versions lacking XapR binding sites, which show linear dose responses .

Basic: What normalization strategies mitigate batch effects in xanthosine metabolomic studies?

Q. Methodology :

- Log2-transform raw data to stabilize variance across metabolites .

- Apply QC-based LOWESS normalization to correct signal drift using pooled quality control samples analyzed in each batch .

- Use non-QC algorithms (e.g., "dbnorm" package) for studies lacking QCs, treating positive/negative ionization modes separately before merging datasets .

Advanced: How can researchers elucidate xanthosine's role as a catabolic convergence point in plants?

Q. Methodology :

- Generate Arabidopsis mutants (e.g., , ) to block alternate pathways. Xanthosine accumulates when guanosine deaminase or xanthosine monophosphate (XMP) dephosphorylation is disrupted .

- Isotope tracing : Feed -labeled AMP/GMP to track purine catabolism intermediates via LC-MS. In Arabidopsis, >80% of xanthosine derives from guanosine deamination .

- Nucleoside hydrolase assays : Purify heterocomplexes (e.g., AtNSH1/AtNSH2) to confirm xanthosine → xanthine conversion .

Basic: What in vitro methods assess xanthosine's effect on stem cell proliferation?

Q. Methodology :

- Treat mammary stem cells with xanthosine (1–10 μM) and quantify expansion via flow cytometry (e.g., CD49f+/CD24+ markers) .

- Monitor asymmetrical division using time-lapse microscopy. Xanthosine overcomes division blockages by modulating purine signaling .

- Validate with metabolite profiling : Measure ATP/ADP ratios and "stemness" markers (e.g., Oct4, Nanog) to link proliferation to energy metabolism .

Advanced: How can metabolomic profiling detect xanthosine's environmental presence and ecological roles?

Q. Methodology :

- Analyze seawater samples using untargeted LC-HRMS to detect xanthosine in dissolved organic matter. Off-reef samples show unique xanthosine signatures, suggesting microbial uptake in reef ecosystems .

- Stable isotope probing : Add -xanthosine to seawater to track microbial assimilation rates via nanoSIMS .

- Compare with biotic/abiotic controls : Incubate xanthosine with sponge holobionts to distinguish enzymatic degradation from physical adsorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.